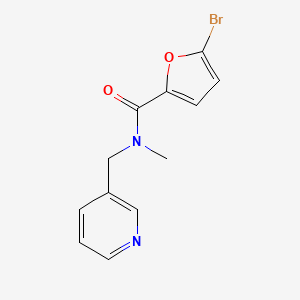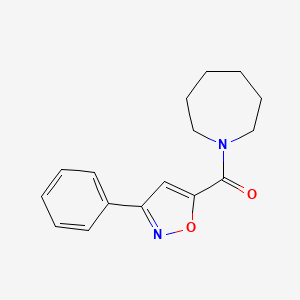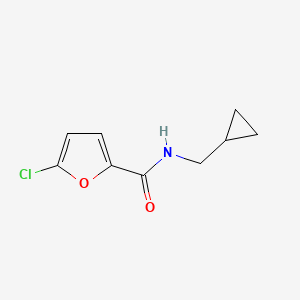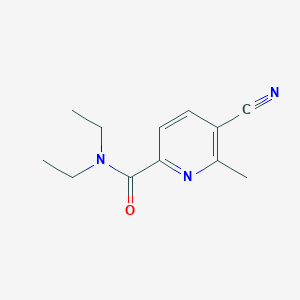
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMT and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been studied for its potential as a diagnostic tool for the detection of certain diseases.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is not fully understood. However, studies have shown that the compound may exert its effects by modulating various signaling pathways in the body. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the development of cancer.
Biochemical and Physiological Effects
Studies have shown that 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one may have various biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to reduce inflammation and oxidative stress in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its toxicity. Studies have shown that the compound may be toxic to certain cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the investigation of the compound's potential as a diagnostic tool for the detection of certain diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields, including medicinal chemistry and drug development.
Conclusion
In conclusion, 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one can be achieved using different methods. One of the most common methods involves the reaction of 2,2-dimethyl-4-morpholinylpropanol with thioacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to yield 1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one.
Propiedades
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-8(14-4)9(12)11-5-6-13-10(2,3)7-11/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGJJTJKNANMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC(C1)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylmorpholin-4-yl)-2-methylsulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)




![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

